N~2~-(3-chlorophenyl)-N~1~-mesityl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide
Overview
Description
N~2~-(3-chlorophenyl)-N~1~-mesityl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide, also known as MCC950, is a small molecule inhibitor of the NLRP3 inflammasome. The NLRP3 inflammasome is a multiprotein complex that plays a crucial role in the innate immune system, responsible for the activation of inflammatory responses. MCC950 has been shown to be a promising therapeutic target for several inflammatory diseases.
Scientific Research Applications
Analytical Chemistry and Environmental Monitoring
A method was developed for determining chlorinated hydrocarbon contaminants and their methyl sulfone metabolites in biological tissues. This research highlights the importance of analytical methods in environmental monitoring and the study of pollutants. The method demonstrated good recovery and precision, indicating its potential application in environmental health studies (Letcher, Norstrom, & Bergman, 1995).
Therapeutic Potential in Bone Disease
A study on N-phenyl-methylsulfonyl-amido-acetamide (PMSA) derivatives revealed their inhibitory effects on osteoclast differentiation and potential as therapeutic agents for postmenopausal osteoporosis. This suggests that compounds with methylsulfonyl groups could have applications in treating bone diseases by reducing osteoclast activity (Cho et al., 2020).
Anti-Estrogenic Effects in Bioassay Systems
Methylsulfonyl metabolites of polychlorinated biphenyls (PCBs) exhibited antiestrogenic effects in vitro. This study provides insights into the environmental and health impacts of PCB metabolites, suggesting that similar structural compounds could interact with hormone receptors, potentially affecting wildlife and human health (Letcher et al., 2002).
Molecular Docking and COX-2 Inhibition
Research on tetrazole derivatives, including compounds with chlorophenyl and methylsulfonyl groups, involved molecular docking studies to understand their orientation and interaction with the cyclooxygenase-2 enzyme. This highlights the application of such compounds in designing COX-2 inhibitors, with potential implications in developing anti-inflammatory drugs (Al-Hourani et al., 2015).
Antimicrobial Activity
A study demonstrated the synthesis of aryl/heteroaryl-14H-dibenzo[a,j]xanthenes and their significant anti-viral activity against tobacco mosaic virus. This indicates the potential of sulfonamide-based compounds for developing antimicrobial agents (Naidu et al., 2012).
properties
IUPAC Name |
2-(3-chloro-N-(4-methylphenyl)sulfonylanilino)-N-(2,4,6-trimethylphenyl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25ClN2O3S/c1-16-8-10-22(11-9-16)31(29,30)27(21-7-5-6-20(25)14-21)15-23(28)26-24-18(3)12-17(2)13-19(24)4/h5-14H,15H2,1-4H3,(H,26,28) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RAXMVFPCYIHGEX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)NC2=C(C=C(C=C2C)C)C)C3=CC(=CC=C3)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25ClN2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.0 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N~2~-(3-chlorophenyl)-N~2~-[(4-methylphenyl)sulfonyl]-N-(2,4,6-trimethylphenyl)glycinamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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